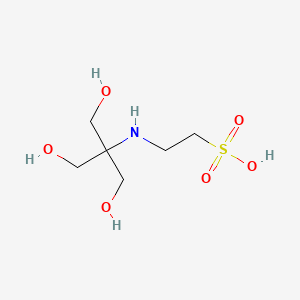
Tiropramide
描述
Tiropramide is an antispasmodic . It is commonly used in digestive system-related diseases . Its IUPAC name is N α-benzoyl- O - [2- (diethylamino)ethyl]- N,N -dipropyltyrosinamide .
Synthesis Analysis
Tiropramide can be synthesized from L-tyrosine and benzoyl chloride in the presence of an inorganic alkali aqueous solution . The product of this reaction, O,N- (2-benzoyl)-L-tyrosine, can then be synthesized into O,N- (2-benzoyl)-L-tyrosyl-diisopropylamine in the presence of ethyl acetate, triethylamine, ethyl chloroformate, and isopropamide . This compound is then subjected to ethyl acetate extraction and condensation .
Molecular Structure Analysis
The molecular formula of Tiropramide is C28H41N3O3 . Its molar mass is 467.654 g·mol −1 . The structure of Tiropramide includes a benzamide group, a phenol ether group, and diethylamino compounds .
Chemical Reactions Analysis
Tiropramide is a one-compartment drug with first-order absorption and lag-time . The total protein significantly influences the distribution volume and systemic clearance of Tiropramide .
科学研究应用
Pharmacokinetic Analysis
- Population Pharmacokinetic Analysis in Healthy Korean Subjects : This study aimed to perform a population pharmacokinetic (PPK) analysis of Tiropramide in healthy Korean subjects, exploring the effects of various covariates on its pharmacokinetic parameters. The research highlighted the significant influence of total protein on the distribution volume and systemic clearance of Tiropramide, while genetic factors such as ABCB1, CYP2D6, OCT2, and PEPT1 genes did not show a significant association with pharmacokinetic parameters. This study establishes a PPK model of Tiropramide, potentially useful for dosing algorithms in diseased populations (Jeong et al., 2020).
Analytical Methodologies
- Quantitative Analysis in Human Plasma by Gas Chromatography : A sensitive, selective, and simple gas chromatography method coupled to mass spectrometry (GC/MS) was developed for the quantification of Tiropramide in human plasma. This method was successfully applied to a bioequivalence test of two Tiropramide formulations in healthy male volunteers, demonstrating good precision and accuracy (Jhee et al., 2006).
Pharmacological Properties
- Study on Isolated Smooth Muscle Preparations : Tiropramide's pharmacological properties were investigated in various smooth muscles, revealing its potential as a musculotropic smooth muscle relaxant. It was found to relax smooth muscles contracted by various stimulants without interacting with all drug-receptors examined, suggesting its utility in inhibiting contractile responses, particularly in the urinary bladder (Takayanagi et al., 1989).
Formulation Development
- Development and In-Vitro Characterization of Bilayer Tablets : This study aimed to develop a bilayer tablet of Tiropramide with an immediate- and extended-release layer. The research found that as the quantity of polymers (HPMC or EC) increases, the sustained release effect also increases, indicating the feasibility of developing a bilayer tablet for Tiropramide that provides both immediate and prolonged drug release (Riaz et al., 2019).
安全和危害
Tiropramide should be injected slowly, especially in patients with low arterial blood pressure . It may cause gastrointestinal side effects, and in such cases, dosing intervals should be increased or it should be avoided on an empty stomach . It may cause nausea, vomiting, dry mouth, constipation, and allergic reactions .
未来方向
属性
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiropramide | |
CAS RN |
55837-29-1 | |
| Record name | Tiropramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiropramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiropramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Tiropramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIROPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiropramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















